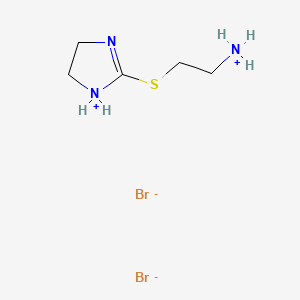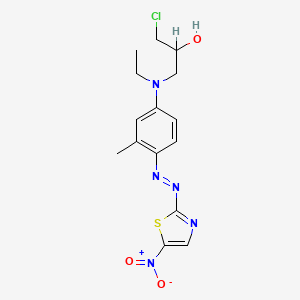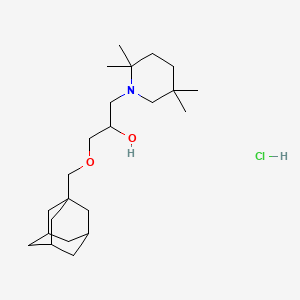
(3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a furan ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and purification steps such as high vacuum fractional distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The furan ring can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the furan ring could lead to a tetrahydrofuran derivative.
Scientific Research Applications
(3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-tert-butyl4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester: Similar in structure but with different functional groups.
(3S,4S)-(4-Amino-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester: Another related compound with an amino group instead of a hydroxyl group.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-6-4-11(12(16)8-15)10-5-7-18-9-10/h5,7,9,11-12,16H,4,6,8H2,1-3H3/t11-,12+/m0/s1 |
InChI Key |
NILOZKOTYUTAGM-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C2=COC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
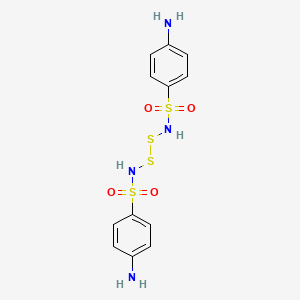
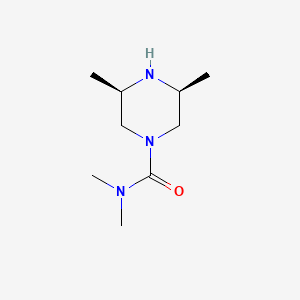
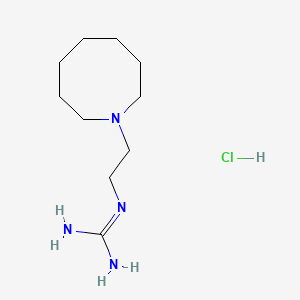
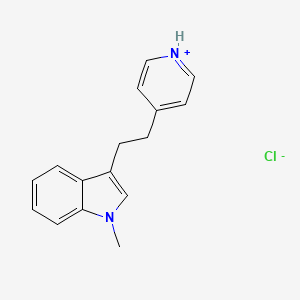

![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)


